7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, also known as MTBE or GYKI-52466, is a chemical compound that has been widely studied for its potential therapeutic applications. MTBE belongs to the class of benzoxazepines, which are known to have various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Mechanism of Action
The exact mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may reduce the excitability of neurons and prevent the spread of epileptic activity. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may also modulate the release of neurotransmitters, such as glutamate and GABA, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to increase the threshold for seizure induction and to reduce the severity and duration of seizures in animal models of epilepsy. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has also been shown to reduce anxiety-like behavior and to improve depressive symptoms in animal models and human studies. Additionally, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to improve cognitive performance and to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NMDA receptor. It is also relatively easy to synthesize and purify, making it a cost-effective tool for studying the NMDA receptor. However, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has some limitations for lab experiments, including its potential toxicity and side effects, which may affect the interpretation of the results. Therefore, careful consideration should be given to the dosage and administration of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine in lab experiments.
Future Directions
There are several future directions for further research on 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. One area of research is the development of novel derivatives of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and to identify potential targets for drug development.
Conclusion:
In conclusion, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of the NMDA receptor and the release of neurotransmitters, which are involved in the regulation of mood, anxiety, and cognitive function. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several advantages for lab experiments, but also has some limitations that should be carefully considered. Future research on 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may lead to the development of novel drugs for the treatment of neurological and psychiatric disorders.
Scientific Research Applications
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of epilepsy, anxiety, and depression. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has also been studied for its potential use as a cognitive enhancer and for its neuroprotective properties.
properties
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQIPDNKOQMDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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